Dstbulet

Description

Properties

CAS No. |

110786-67-9 |

|---|---|

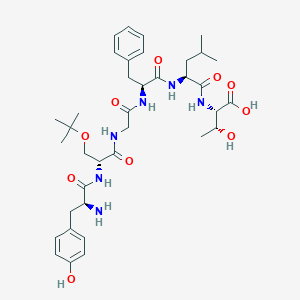

Molecular Formula |

C37H54N6O10 |

Molecular Weight |

742.9 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C37H54N6O10/c1-21(2)16-27(35(50)43-31(22(3)44)36(51)52)41-34(49)28(18-23-10-8-7-9-11-23)40-30(46)19-39-33(48)29(20-53-37(4,5)6)42-32(47)26(38)17-24-12-14-25(45)15-13-24/h7-15,21-22,26-29,31,44-45H,16-20,38H2,1-6H3,(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,43,50)(H,51,52)/t22-,26+,27+,28+,29-,31+/m1/s1 |

InChI Key |

DOMQMNWQZKXZCU-GUVNKXFDSA-N |

SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Other CAS No. |

111035-56-4 |

sequence |

YXGFLT |

Synonyms |

(Ser(2)(O-t-butyl)-Leu(5))enkephalyl-Thr(6) DSTBULET Leu(5) enkephalin, Ser(2)(O-tert-butyl)-Thr(6) Tyr-Ser(O-tert-Bu)-Gly-Phe-Leu-Thr tyrosyl-seryl(O-tert-butyl)-glycyl-phenylalanyl-leucyl-threonine |

Origin of Product |

United States |

Synthesis and Chemical Modification of Dstbulet and Its Analogs

Synthetic Methodologies for Linear Hexapeptide Opioid Ligands

The synthesis of linear hexapeptide opioid ligands, such as DSTBULET and its analogs, is predominantly achieved through solid-phase peptide synthesis (SPPS). This method, pioneered by R. Bruce Merrifield, allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process is efficient, amenable to automation, and facilitates the purification of the final product.

The general workflow for the solid-phase synthesis of a linear hexapeptide involves the following key steps:

Resin Selection and Functionalization: The synthesis begins with a solid support, typically a polystyrene-based resin functionalized with a linker molecule. The choice of resin and linker is crucial as it determines the conditions required for the final cleavage of the peptide from the support and can influence the C-terminal modification of the peptide.

Amino Acid Coupling: The C-terminal amino acid, with its α-amino group protected, is first attached to the resin. Subsequently, the protecting group is removed, and the next amino acid in the sequence is coupled to the free amino group. This cycle of deprotection and coupling is repeated for each amino acid in the hexapeptide sequence. Common protecting groups for the α-amino group include the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-Butyloxycarbonyl (Boc) group.

Coupling Reagents: To facilitate the formation of the peptide bond, coupling reagents are employed. These reagents activate the carboxyl group of the incoming amino acid, making it more susceptible to nucleophilic attack by the free amino group of the peptide-resin. A variety of coupling reagents are available, each with its own advantages in terms of reaction speed and prevention of side reactions.

Side-Chain Protection: The reactive side chains of certain amino acids must be protected with orthogonal protecting groups to prevent unwanted side reactions during the synthesis. These protecting groups are chosen to be stable under the conditions of α-amino group deprotection but can be removed during the final cleavage step.

Cleavage and Deprotection: Once the hexapeptide chain is fully assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavenger molecules to prevent side reactions.

Purification and Characterization: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final hexapeptide are confirmed by analytical techniques such as mass spectrometry and amino acid analysis.

While specific details for the synthesis of DSTBULET were not found, the general solid-phase methodologies described are applicable to the synthesis of linear hexapeptides of this nature. The synthesis of related opioid peptides has been well-documented, providing a strong foundation for the production of DSTBULET.

Radiosynthesis of DSTBULET and Related Probes

Radiolabeled ligands are indispensable tools in pharmacological research, enabling the study of receptor binding, density, and distribution. The introduction of a radioactive isotope, such as tritium (B154650) (³H), into the structure of a peptide like DSTBULET allows for its use as a radiotracer in various in vitro and in vivo assays.

Tritium Labelling Strategies for High Specific Radioactivity

Achieving high specific radioactivity is a critical goal in the radiosynthesis of peptide probes, as it enhances the sensitivity of detection in binding assays. Tritium is a favored isotope for labeling peptides because its introduction often does not significantly alter the peptide's biological activity. Several strategies are employed for tritium labeling:

Catalytic Tritiation of Unsaturated Precursors: This is a common method that involves the synthesis of a precursor peptide containing an unsaturated amino acid residue (e.g., with a double or triple bond). The precursor is then subjected to catalytic reduction with tritium gas (T₂). The catalyst, typically a palladium or platinum species, facilitates the addition of tritium atoms across the unsaturated bond.

Catalytic Dehalogenation of Halogenated Precursors: In this approach, a precursor peptide is synthesized with a halogenated aromatic amino acid, such as iodinated tyrosine or phenylalanine. The halogen atom is then replaced with a tritium atom through catalytic reduction with tritium gas. This method is particularly useful for introducing tritium into specific positions within the peptide.

Tritide Reductions: This strategy involves the use of tritiated reducing agents, such as sodium borotritide (NaBT₄), to introduce tritium into the peptide structure.

The choice of labeling strategy depends on the amino acid sequence of the peptide and the desired position of the tritium label. For peptides containing amino acids like phenylalanine or tyrosine, catalytic dehalogenation of an iodinated precursor is a frequently used method to obtain products with specific activities typically ranging from 20 to 40 Ci/mmol. bachem.com For sequences containing leucine (B10760876) or proline, hydrogenation of an unsaturated precursor is a viable option, yielding specific activities in the range of 20 to 100 Ci/mmol. bachem.com

Isotopic Purity and Radiochemical Yield Considerations

The success of a radiosynthesis is evaluated by several parameters, including isotopic purity and radiochemical yield.

Isotopic Purity: This refers to the proportion of the radiolabeled compound that contains the desired number of radioactive atoms per molecule. It is important to control the labeling reaction to maximize the incorporation of tritium and minimize the presence of unlabeled or partially labeled species.

Radiochemical Purity: This is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. After the labeling reaction, the crude product is a mixture of the desired tritiated peptide and various radiolabeled and unlabeled impurities. Purification, typically by RP-HPLC, is essential to achieve a high radiochemical purity, which is crucial for the reliability of subsequent biological assays.

Radiochemical Yield: This is the amount of radioactivity incorporated into the purified product, expressed as a percentage of the initial radioactivity used in the reaction. Optimizing reaction conditions such as catalyst, solvent, and reaction time is key to maximizing the radiochemical yield.

The specific radioactivity of the final tritiated peptide is a critical parameter and is typically determined by measuring the total radioactivity and the molar amount of the purified peptide.

Rational Design and Synthesis of DSTBULET Analogs (e.g., BUBU, BUBUC)

The rational design and synthesis of analogs of a lead compound like DSTBULET aim to improve its pharmacological properties, such as receptor affinity, selectivity, and in vivo stability. This process is guided by an understanding of the structure-activity relationships (SAR) of the parent molecule.

An example of this approach is the development of the highly selective delta-opioid receptor agonist, BUBUC. The design of BUBUC was based on conformational studies of the linear peptide BUBU (Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)) and the cyclic delta-opioid peptide DPLPE. nih.govcapes.gov.br

The synthesis of BUBUC, with the sequence Tyr-D-Cys(StBu)-Gly-Phe-Leu-Thr(OtBu), followed standard solid-phase peptide synthesis methodologies. nih.gov The rationale behind the specific amino acid substitutions in BUBUC was to enhance its delta-opioid receptor selectivity. The resulting compound, BUBUC, was found to be one of the most highly delta-selective probes, with a Kᵢ ratio of approximately 1000 for the mu-opioid receptor versus the delta-opioid receptor (Kᵢ (mu) = 2980 nM, Kᵢ (delta) = 2.9 nM). nih.govcapes.gov.br

Pharmacological Characterization and Receptor Binding Dynamics of Dstbulet

Opioid Receptor Binding Affinity and Equilibrium Constants (e.g., KD, Ki)

DSTBULET demonstrates high affinity for opioid receptors, particularly the delta-opioid receptor subtype. In binding studies utilizing rat brain membranes, DSTBULET exhibits a dissociation constant (KD) of 2.9 nM for delta sites when labeled with tritium (B154650) ([3H]DSTBULET). wikipedia.org Its inhibition constant (Ki) for the delta-opioid receptor (Ki(delta)) is reported as 6.14 nM. nih.govciteab.com In contrast, its affinity for the mu-opioid receptor (Ki(mu)) is considerably lower, with a Ki value of 374 nM. nih.govciteab.com These equilibrium constants highlight DSTBULET's preferential binding to delta-opioid receptors.

Table 1: Opioid Receptor Binding Affinity of DSTBULET

| Receptor Subtype | Equilibrium Constant (Ki or KD) | Units | Tissue/Membrane Source | Reference |

| Delta (δ) | KD = 2.9 | nM | Rat brain tissue | wikipedia.org |

| Delta (δ) | Ki = 6.14 | nM | Rat brain membranes | nih.govciteab.com |

| Mu (μ) | Ki = 374 | nM | Rat brain membranes | nih.govciteab.com |

Receptor Subtype Selectivity Profiling (Delta vs. Mu vs. Kappa)

A defining characteristic of DSTBULET is its remarkable selectivity for the delta-opioid receptor over the mu-opioid receptor. This selectivity is largely attributed to the conformational constraints induced by the insertion of a bulky tert-butyl group into its peptide sequence, specifically at the D-Ser2 residue. nih.govwikipedia.orgciteab.com This structural modification leads to a significant reduction in affinity for mu-opioid receptors, thereby enhancing its delta selectivity. citeab.com

The selectivity of DSTBULET for delta receptors is quantified by the ratio of its inhibition constants (Ki(delta)/Ki(mu)). Reported ratios include 0.016 nih.gov and 0.012 wikipedia.org, indicating that DSTBULET binds to delta receptors with approximately 60 to 80 times greater affinity than to mu receptors. This high degree of selectivity positions DSTBULET as one of the most potent and selective delta-opioid probes identified to date. nih.gov While the provided information primarily focuses on delta and mu selectivity, kappa-opioid receptor binding data for DSTBULET were not detailed in the available research findings.

Table 2: Receptor Subtype Selectivity of DSTBULET

| Selectivity Ratio | Value | Reference |

| Ki(delta)/Ki(mu) | 0.016 | nih.gov |

| Ki(delta)/Ki(mu) | 0.012 | wikipedia.org |

Comparative Receptor Binding Studies with Reference Opioid Ligands (e.g., DPDPE, DPLPE, DAGO)

Comparative studies have evaluated DSTBULET's binding profile against well-established reference opioid ligands, further underscoring its unique pharmacological attributes. DSTBULET's selectivity for delta-opioid receptors is noted to be similar to that of cyclic enkephalins such as DPDPE ([D-Pen2,D-Pen5]enkephalin) and DPLPE ([D-Pen2,L-Pen5]enkephalin), both of which are recognized as selective delta-opioid receptor ligands. wikipedia.org

However, DSTBULET exhibits a superior affinity for delta sites compared to these reference compounds. The KD of [3H]DSTBULET for delta sites (2.9 nM) is significantly better than the KD of approximately 10.5 nM for [3H]DPDPE and the Ki(delta) of approximately 19 nM for DPLPE. wikipedia.org

In contrast, DAGO ([D-Ala2,MePhe4,Gly-ol5]enkephalin) serves as a selective ligand for mu-opioid receptors. nih.gov Functional studies have shown DAGO to produce an analgesic response at concentrations considerably lower than DPLPE, emphasizing its higher potency at mu receptors. nih.gov The relative activity of DAGO, DPLPE, and other enkephalin analogues in producing supraspinal analgesia has been correlated with their affinity for mu receptors rather than delta receptors. nih.gov

Table 3: Comparative Delta-Opioid Receptor Binding Affinities

| Compound | Equilibrium Constant (KD or Ki) | Units | Reference |

| DSTBULET | KD = 2.9 | nM | wikipedia.org |

| DPDPE | KD ≈ 10.5 | nM | wikipedia.org |

| DPLPE | Ki ≈ 19 | nM | wikipedia.org |

Ligand-Receptor Interaction Kinetics and Dissociation Rates

The kinetics of ligand-receptor interactions, including association (kon) and dissociation (koff) rates, are crucial for understanding the dynamic nature of binding and the duration of drug action. The dissociation rate constant (koff) quantifies the rate at which a ligand-receptor complex dissociates and is independent of free ligand concentration. mitoproteome.org The association rate constant (kon) describes the rate of ligand binding to the receptor. zhanggroup.org The equilibrium dissociation constant (KD) can also be derived from kinetic measurements (KD = koff/kon). zhanggroup.orgguidetopharmacology.org

While the importance of these kinetic parameters is well-recognized in pharmacology, and general methodologies for their determination (such as kinetic binding experiments measuring association or dissociation over time) are established mitoproteome.orgzhanggroup.orgguidetopharmacology.orgctdbase.orgescholarship.org, specific numerical values for the association rate (kon) and dissociation rate (koff) of DSTBULET were not explicitly detailed in the provided research findings. Further kinetic studies would be necessary to fully characterize these dynamic aspects of DSTBULET's interaction with opioid receptors.

Mechanistic Investigations of Dstbulet Receptor Interaction

Molecular Determinants of Delta-Opioid Receptor Recognition

The recognition of the delta-opioid receptor by ligands like Dstbulet involves specific molecular interactions and conformational dynamics that contribute to its selectivity and activation.

Role of Specific Amino Acid Residues in Selectivity

The high selectivity of Dstbulet for the delta-opioid receptor is partly attributed to its chemical structure, specifically the incorporation of bulky residues such as the O-tert-butyl group on the D-Serine at position 2. wikipedia.orgchemicalbook.com This modification in linear enkephalin-related hexapeptides has been shown to significantly increase selectivity for delta opioid binding sites. wikipedia.orgchemicalbook.com Early mutagenesis studies on the delta-opioid receptor (δOR) hypothesized that Asp2.50 plays a role in regulating ligand binding, with mutations at this site diminishing the binding of peptide agonists. wdh.ac.id While direct specific amino acid interactions for Dstbulet are not extensively detailed, studies on other novel δOR chemotypes indicate interactions with residues like D128, Y129, and H278, which are implicated in δOR activation. umpr.ac.id

Conformational Requirements for Opioid Receptor Activation

Opioid receptors, as members of the G protein-coupled receptor (GPCR) family, undergo significant conformational changes upon ligand binding, which are crucial for their activation and subsequent intracellular signaling. citeab.com The introduction of the O-tert-butyl group in the D-Ser2 residue of Dstbulet leads to a rigidification of the peptide backbone. chemicalbook.com This conformational constraint is believed to be a key factor in the compound's drastic loss of affinity for mu opioid receptors, thereby enhancing its selectivity for delta opioid receptors. chemicalbook.com Different agonists can stabilize distinct receptor conformations, leading to diverse signaling outcomes, a concept known as biased agonism. citeab.com The active state of opioid receptors typically involves an outward displacement of transmembrane helix 6 (TM6). Furthermore, the delta-opioid receptor can be activated in different subcellular locations, including the plasma membrane and the Golgi apparatus, with its conformational specificity potentially influenced by its immediate environment.

The binding affinities of Dstbulet and related enkephalin analogs for mu (μ) and delta (δ) opioid receptors highlight the impact of structural modifications on selectivity.

| Compound | Ki (μ) (nM) | Ki (δ) (nM) | δ/μ Selectivity Ratio |

| Tyr-D-Ser(O-t-Bu)-Gly-Phe-Leu-Thr (DSTBULET) | 374 | 6.14 | 0.016 |

| Tyr-D-Ser(O-t-Bu)-Gly-Phe-Leu-Thr(O-t-Bu) (BUBU) | 475 | 4.68 | 0.010 |

| D-Ala2-D-Leu5-enkephalin (DADLE) | - | - | 0.31 |

| D-Ser2-Thr6-Leu-enkephalin (DSLET) | - | - | 0.15 |

| Deltakephalin | - | - | 0.05 |

Note: Ki values represent the inhibition constant, with lower values indicating higher affinity. The δ/μ selectivity ratio indicates preference for the delta receptor (lower ratio means higher delta selectivity). Data for DADLE, DSLET, and Deltakephalin are presented as ratios to illustrate comparative selectivity. wikipedia.org

Receptor Activation and G-Protein Coupling Mechanisms

Delta-opioid receptors are inhibitory G protein-coupled receptors (GPCRs) that primarily couple to Gi/G0 proteins. wdh.ac.id Upon activation by agonists like Dstbulet, these receptors initiate intracellular signal transduction pathways. This activation leads to several key cellular responses, including the stimulation of potassium efflux, the inhibition of voltage-sensitive calcium channels (VSCCs), and the inhibition of adenylyl cyclase activity. uni-muenchen.de The inhibition of adenylyl cyclase results in reduced production of cyclic adenosine (B11128) monophosphate (cAMP).

The binding of an opioid agonist to the receptor triggers a conformational change that facilitates the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits, which then go on to modulate various intracellular effector pathways. Research has identified specific regions of the delta-opioid receptor crucial for its interaction with G proteins. Peptides derived from the proximal and distal portions of the third intracellular loop (i3.1 and i3.3, respectively), as well as a juxtamembranous region of the carboxyl-terminal tail (i4), have been shown to be important in the interaction between the delta-opioid receptor and cellular G proteins. The ability of delta-opioid receptors to interact with multiple G-proteins, including Gi2α, Gi3α, and Go2α, has been demonstrated to be independent of receptor density.

Allosteric Modulation of Opioid Receptors by Other Receptor Systems

Opioid receptors are increasingly understood not as isolated units but as functional assemblies capable of engaging in heterodimeric activation and exhibiting allosteric characteristics that can modify their response mechanisms. Allosteric modulation and the formation of receptor heterodimers are significant mechanisms underlying the cross-talk between opioid receptors and other receptor systems, such as adrenergic receptors.

Opioid-Adrenergic Receptor Cross-Talk and Heterodimerization

Functional interactions between opioid and alpha2A-adrenoceptors have been reported, suggesting a complex interplay between these systems. Studies using techniques like bioluminescence resonance energy transfer (BRET) and co-immunoprecipitation have demonstrated that delta opioid receptors and alpha2A-adrenoceptors are in sufficiently close proximity to form physical interacting complexes, or heterodimers, in live cells. The presence of alpha2A-adrenoceptors has been shown to enhance delta opioid receptor-mediated signaling.

However, the nature of this cross-talk can be complex and ligand-specific. For instance, the alpha2 adrenergic agonist dexmedetomidine (B676) has been observed to enhance morphine-induced antinociception through mu opioid receptors but did not enhance Dstbulet's activation of delta opioid receptors. guidetopharmacology.org This suggests that the synergistic effects between opioid and adrenergic systems may be specific to certain opioid receptor subtypes or ligand combinations.

Heterodimerization between mu and delta opioid receptors is another well-established phenomenon that leads to distinct ligand binding and signaling characteristics. This heteromerization can result in ligand-selective co-internalization of the receptors, influencing their intracellular fate and potentially fine-tuning their signaling.

Receptor Internalization and Desensitization Mechanisms

Agonist-induced activation of the delta-opioid receptor triggers a process of receptor internalization and desensitization, which are crucial for regulating receptor signaling and preventing overstimulation. This process typically involves the recruitment of G protein-coupled receptor kinase-2 (GRK2) by Gβγ subunits. GRK2 then phosphorylates the receptor at multiple sites, including Serine 363. This phosphorylation event is critical as it facilitates the binding of β-arrestin, a scaffolding protein that uncouples the receptor from its G protein, leading to desensitization. Subsequently, the receptor-β-arrestin complex is internalized, often through clathrin-coated pits.

The fate of internalized delta-opioid receptors can vary. While degradation via the lysosomal pathway is one outcome, controlled by the endosomal sorting complex required for transport (ESCRT), it is not the sole pathway. Receptor internalization is a key mechanism for the downregulation of delta-opioid receptors, contributing to the development of tolerance observed with prolonged agonist exposure.

Preclinical Research Applications of Dstbulet As a Pharmacological Probe

In Vitro Models for Opioid Receptor Pharmacology

In vitro studies provide a controlled environment to characterize the direct interactions of DSTBULET with opioid receptors at a molecular and cellular level.

Research utilizing rat brain tissue and membrane preparations has been instrumental in defining DSTBULET's binding characteristics. These studies have consistently demonstrated DSTBULET's high affinity and remarkable selectivity for delta-opioid receptors. For instance, binding assays revealed a dissociation constant (KD) of 2.9 nM for delta sites zenodo.org. Furthermore, DSTBULET exhibits a significant selectivity ratio, with a KI(delta)/KI(mu) value of 0.012, indicating a much stronger affinity for delta-opioid receptors compared to mu-opioid receptors zenodo.org. Another study reported a KI(mu) of 374 nM and a KI(delta) of 6.14 nM, resulting in a similar KI(delta)/KI(mu) ratio of 0.016, further solidifying its profile as a potent and selective delta-opioid probe.

Table 1: Binding Affinity and Selectivity of DSTBULET in Rat Brain Membranes

| Receptor Type | Affinity (KI) | Selectivity Ratio (KI(delta)/KI(mu)) | Reference |

| Delta (KD) | 2.9 nM | - | zenodo.org |

| Delta (KI) | 6.14 nM | 0.016 | |

| Mu (KI) | 374 nM | - |

While direct studies explicitly detailing the application of DSTBULET to primary cell cultures or immortalized cell lines of nociceptive dorsal root ganglion (DRG) neurons are not extensively documented, broader investigations into the peripheral actions of delta-opioid agonists have employed electrophysiological models involving sensory neurons. For example, studies examining the effects of delta-opioid agonists, including DSTBULET, on inflammatory-type nociception in the rat have utilized electrophysiological recordings from dorsal horn convergent neurons. It has been observed that while intrathecal administration of DSTBULET can inhibit nociceptive responses, peripheral administration into the paw did not influence the formalin response. This suggests that the location and accessibility of delta-opioid receptors, or the compound's ability to reach them, may vary depending on the experimental setup. Furthermore, some research indicates that functional delta-opioid binding sites were not detected in in vitro models of nociceptive activity in neonatal rat spinal cord membranes, highlighting potential developmental differences in opioid receptor populations.

As a peptide, DSTBULET is inherently susceptible to degradation by various peptidases in vivo. However, the design of DSTBULET, specifically the insertion of a bulky tert-butyl group, was a strategy aimed at improving its resistance to such enzymatic breakdown zenodo.org. A closely related hexapeptide, BUBU (Tyr-D-Ser(O-t-Bu)-Gly-Phe-Leu-Thr(O-t-Bu)), which shares the tert-butyl modification, has been shown to exhibit substantial metabolic stability. In vitro studies revealed that BUBU was fully resistant to degradation by rat serum and highly resistant to degradation by rat brain membrane preparations. Given their structural similarities and shared modification, DSTBULET is expected to possess comparable satisfactory resistance to peptidases, making it a more stable probe for biological investigations.

In Vivo Research Models for Neurobiological Studies

DSTBULET's efficacy and selectivity have also been evaluated in in vivo animal models, providing insights into its neurobiological effects within a living system.

In animal models, DSTBULET has been successfully applied to characterize delta-opioid receptor function, particularly in the context of nociception. Studies in halothane-anaesthetized intact rats demonstrated that intrathecal administration of DSTBULET produced selective, dose-dependent inhibitions of electrically-evoked C-fibre responses in both superficial and deep dorsal horn neurons. These inhibitory effects were specifically antagonized by the delta-opioid receptor antagonist ICI 174,864 and by general opioid antagonist naloxone, but not by the mu-opioid receptor antagonist beta-funaltrexamine, confirming the involvement of delta-opioid receptors. Additionally, DSTBULET profoundly inhibited the prolonged noxious neuronal response induced by subcutaneous formalin, an effect also mediated by delta-opioid receptors as evidenced by its antagonism by ICI 174,864. These findings underscore DSTBULET's utility in discerning the physiological roles of delta-opioid receptors in vivo.

Electrophysiological investigations have provided direct evidence of DSTBULET's ability to modulate neuronal activity, particularly in dorsal horn convergent neurons which play a critical role in processing nociceptive information. DSTBULET selectively inhibited electrically-evoked C-fibre responses in these neurons, demonstrating its direct impact on pain pathways. Interestingly, while primarily inhibitory, DSTBULET also induced excitations of electrically-evoked responses in a subset of cells located in an intermediate zone between superficial and deep neurons, suggesting a nuanced modulation of neuronal circuits. The activation of delta-opioid receptors by DSTBULET has been shown to result in profound inhibitions of the responses of convergent neurons to nociceptive afferent inputs. In contrast to its effects on delta receptors, in vitro studies using rat brain slices revealed that DSTBULET did not affect the electrically stimulated release of [3H]noradrenaline from nucleus tractus solitarii slices, further supporting its selectivity for delta receptors over mu-opioid receptors in certain neuronal pathways.

Characterization of Opioid Receptor Populations Across Development (e.g., Neonatal vs. Adult Spinal Cord)

Dstbulet, chemically known as Tyrosyl-seryl(O-tert-butyl)-glycyl-phenylalanyl-leucyl-threonine (Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr), is a synthetic linear hexapeptide that has emerged as a valuable pharmacological probe in opioid receptor research. This compound is distinguished by its high affinity and exceptional selectivity for the delta-opioid receptor (DOR) subtype. The introduction of a bulky t-butyl group into its sequence significantly enhances its selectivity for delta-opioid receptors, demonstrating a KI(delta)/KI(mu) ratio of 0.012, indicating a much stronger binding preference for delta over mu receptors. Its binding affinity for delta sites, quantified by a dissociation constant (KD) of 2.9 nM, is superior to that of other well-known delta-opioid ligands such as [3H]DPDPE (KD approximately 10.5 nM) or DPLPE (KI approximately 19 nM). These characteristics position Dstbulet as a highly appropriate tool for both binding studies and broader pharmacological investigations of delta-receptors. thegoodscentscompany.comscience.gov

The opioid receptor system, comprising mu (μ), delta (δ), and kappa (κ) receptor subtypes, plays a critical role in modulating pain transmission within the spinal cord. Research has revealed significant developmental differences in the expression and functional profiles of these opioid receptor populations, particularly when comparing neonatal and adult spinal cord tissues. For instance, studies characterizing opioid receptors in the neonatal rat spinal cord have identified high-affinity binding sites for mu-opioid receptor agonists like [3H]-DAGOL and kappa-opioid receptor agonists such as [3H]-U69593 and [3H]-ethylketocyclazocine (EKC). However, these investigations notably suggest an absence or very low expression of delta-binding sites in the neonatal rat spinal cord. ctdbase.org Furthermore, developmental changes have been observed for kappa opioid receptors, where their antagonism by selective agents differs between adult rats and 21-day-old rat pups, indicating evolving receptor characteristics with maturation. Delta opioid receptor immunoreactivity, particularly on primary afferent fibers, has been observed in the spinal cord, suggesting a role for presynaptic delta opioid actions.

The unique selectivity and high affinity of Dstbulet for delta-opioid receptors make it an indispensable pharmacological probe for precisely characterizing these developmental variations. By utilizing Dstbulet, researchers can accurately investigate the presence, density, and functional status of delta-opioid receptor populations at different developmental stages, such as in neonatal versus adult spinal cord tissue. This capability is crucial for confirming and quantifying the reported developmental differences in delta receptor expression. The application of Dstbulet aids in building a more comprehensive understanding of the maturation of the opioid system, which has profound implications for understanding age-specific pain processing mechanisms and for developing targeted therapeutic strategies across the lifespan. The synthesis of Dstbulet in tritiated form ([3H]DSTBULET) further facilitates detailed in vitro and in vivo investigations into the properties of delta-opioid receptors.

Table 1: Binding Affinity and Selectivity of [3H]Dstbulet Compared to Other Delta-Opioid Ligands

| Ligand | Target Receptor | Binding Constant (KD / KI) | Selectivity (KI(delta)/KI(mu)) |

| [3H]Dstbulet | Delta-opioid | 2.9 nM (KD) | 0.012 |

| [3H]DPDPE | Delta-opioid | ~10.5 nM (KD) | Not specified |

| DPLPE | Delta-opioid | ~19 nM (KI) | Not specified |

Data derived from rat brain tissue binding studies. science.gov

Advanced Research Methodologies and Computational Approaches

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial tool in elucidating the conformational properties of Dstbulet. An early 1H 400-MHz NMR study, coupled with theoretical calculations, was conducted to understand the delta-opioid receptor selectivity induced by conformational constraints in linear enkephalin-related peptides, including Dstbulet nih.gov. The introduction of bulky tert-butyl groups into the sequence of DSLET (Tyr-D-Ser-Gly-Phe-Leu-Thr) to form Dstbulet was shown to lead to a significant, conformationally-induced increase in selectivity for the delta-opioid binding site nih.govnih.gov.

NMR studies contribute to understanding how the molecular structure of Dstbulet influences its interaction with opioid receptors. By analyzing the chemical shifts and coupling constants, researchers can deduce the three-dimensional arrangement of atoms and the flexibility of different parts of the molecule. This conformational information is vital for understanding structure-activity relationships and for designing more potent and selective ligands. Further NMR studies have also been mentioned in conjunction with X-ray structural spectroscopy for Dstbulet researchgate.net.

Positron Emission Tomography (PET) for In Vivo Receptor Occupancy Studies

While direct PET imaging studies using Dstbulet as a radiotracer were not explicitly detailed in the search results, the compound's suitability for in vivo investigations is strongly indicated by the synthesis of its tritiated form, [3H]DSTBULET researchgate.netnih.gov. Tritium (B154650) labeling allows for the creation of radiolabeled probes with high specific radioactivities, enabling extensive in vitro and in vivo investigations of delta-opioid receptor properties researchgate.net.

The development of [3H]DSTBULET signifies its potential as a valuable probe for receptor occupancy studies, which are often conducted using techniques like PET. PET imaging, particularly with long axial field-of-view (LAFOV) systems, allows for whole-body dynamic imaging with ultrahigh temporal resolution, providing pharmacokinetic information and enabling the characterization of tracer kinetics in vivo dkfz.de. For a compound like Dstbulet, a suitable radiolabeled analog would be essential for quantifying receptor density, affinity, and occupancy in living subjects, offering insights into its pharmacological profile and distribution within the body.

Computer-Aided Drug Design (CADD) and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computer-Aided Drug Design (CADD) and molecular dynamics simulations are powerful computational approaches used in drug discovery to predict and analyze the interactions between ligands and their target proteins poetrytranslation.orggoogle.comnih.gov. These methods can provide insights into binding mechanisms, conformational changes upon ligand binding, and the stability of ligand-receptor complexes. While the general principles and applications of CADD are well-established, specific detailed research findings or data tables directly demonstrating the application of CADD and molecular dynamics simulations specifically for Dstbulet and its ligand-receptor complexes were not explicitly identified in the provided search results.

However, given Dstbulet's role as a highly selective delta-opioid receptor agonist, it would be a prime candidate for such computational investigations. CADD methodologies, including molecular docking and molecular dynamics simulations, could be employed to:

Predict Binding Modes: Determine the most probable orientation and conformation of Dstbulet within the delta-opioid receptor binding pocket.

Analyze Binding Affinity: Estimate the strength of interaction between Dstbulet and the receptor.

Explore Conformational Dynamics: Simulate the dynamic behavior of the Dstbulet-receptor complex over time, revealing flexibility and induced fit mechanisms.

Design Analogs: Guide the design of novel Dstbulet analogs with improved selectivity, affinity, or pharmacokinetic properties.

The application of these computational tools would complement experimental findings, offering a deeper molecular-level understanding of Dstbulet's interactions with its target.

Biochemical and Biophysical Assays for Receptor Function and Modulation

Dstbulet has been extensively characterized using various biochemical and biophysical assays to understand its receptor function and modulation, particularly concerning its high affinity and selectivity for delta-opioid receptors.

Receptor Binding Studies: Dstbulet acts as a highly potent and selective agonist for delta-opioid receptors. Binding studies in rat brain tissue demonstrated that the insertion of a bulky tert-butyl group into the DSLET sequence, forming Dstbulet, significantly increases its selectivity for delta-opioid receptors nih.gov.

A comparative analysis of binding affinities for Dstbulet and other opioid ligands is presented in Table 1.

Table 1: Binding Affinities of Dstbulet and Related Opioid Ligands for Opioid Receptors researchgate.netnih.gov

| Compound | Target Receptor | Ki (nM) / KD (nM) | Selectivity Ratio (Ki(delta)/Ki(mu)) |

| Dstbulet | Delta-opioid | KD = 2.9 | 0.012 |

| Dstbulet | Mu-opioid | Ki = 374 | - |

| [3H]DPDPE | Delta-opioid | KD ≈ 10.5 | - |

| DPLPE | Delta-opioid | Ki ≈ 19 | - |

| BUBU | Delta-opioid | Ki = 4.68 | 0.010 |

| BUBU | Mu-opioid | Ki = 475 | - |

Note: Ki and KD values represent inhibition constant and dissociation constant, respectively. Lower values indicate higher affinity.

These data highlight that Dstbulet exhibits significantly better affinity for delta sites compared to other cyclic enkephalins like DPDPE and DPLPE, making it a highly appropriate probe for binding and pharmacological investigations of delta-receptors nih.gov.

Functional Assays: Beyond binding affinity, Dstbulet's functional activity has been assessed. It has been shown to inhibit dopamine-sensitive adenylate cyclase activity in primary cultures of rat neostriatal neurons, with an EC50 of 0.13 μM capes.gov.br. This inhibitory effect was antagonized by the μ-opioid receptor-selective antagonist naloxone, but not by specific delta-antagonists, suggesting complex interactions or potential cross-talk with other opioid receptor subtypes capes.gov.br.

In in vivo electrophysiological models of inflammatory-type nociception, Dstbulet, when administered peripherally, did not influence the formalin response in rats, suggesting that its peripheral actions might differ from its central effects or that specific peripheral delta-opioid receptors were not involved in that particular model ucl.ac.uk. However, other studies have investigated its analgesic properties in comparison to other opioid agonists, further illustrating its pharmacological profile nih.gov.

Table 2: Functional Activity of Dstbulet in Adenylate Cyclase Inhibition capes.gov.br

| Compound | Target Pathway | EC50 (μM) | Antagonism by Naloxone | Antagonism by ICI 174864 |

| Dstbulet | D1 dopamine (B1211576) receptor-stimulated adenylate cyclase | 0.13 | Yes | No |

| DAGO | D1 dopamine receptor-stimulated adenylate cyclase | 0.006 | Yes | - |

| DPDPE | D1 dopamine receptor-stimulated adenylate cyclase | No effect | - | - |

These biochemical and biophysical assays collectively demonstrate Dstbulet's potent and selective agonism at delta-opioid receptors, providing a foundation for understanding its therapeutic potential and guiding further research into its mechanism of action.

Broader Research Implications and Future Directions in Opioid Receptor Biology

DSTBULET's Contribution to Understanding Delta-Opioid Receptor Function

DSTBULET is a synthetic, linear hexapeptide analog of enkephalin characterized by its exceptional affinity and selectivity as a full agonist for the delta-opioid receptor. These properties have established it as a superior research tool, particularly in its tritiated form, [3H]DSTBULET, for quantitative autoradiography and binding studies.

The primary contribution of DSTBULET lies in its ability to provide a more accurate and sensitive mapping of DOR distribution in the central nervous system. Early research was often hampered by ligands with low affinity or poor selectivity, leading to inconsistencies in reported receptor densities. However, studies utilizing [3H]DSTBULET clarified the precise localization of DORs, confirming high concentrations in brain regions associated with motor control, emotion, and reward, such as the neostriatum, nucleus accumbens, and cerebral cortex.

Key findings from research utilizing DSTBULET include:

High-Resolution Receptor Mapping: The high signal-to-noise ratio of [3H]DSTBULET allowed for the definitive identification and quantification of DOR binding sites in areas where their presence was previously ambiguous, including the ventral tegmental area and substantia nigra.

Clarification of Receptor Density: Its use resolved discrepancies from studies that used less selective ligands, providing a more reliable anatomical and quantitative foundation for understanding the physiological roles of DORs.

Foundation for Functional Studies: By accurately mapping DOR locations, DSTBULET has provided an essential framework for designing functional experiments to probe the receptor's role in modulating neural circuits involved in pain perception, mood regulation, and the response to drugs of abuse.

The binding characteristics of DSTBULET underscore its utility as a precise pharmacological instrument for dissecting the complexities of the delta-opioid system.

Binding Properties of DSTBULET

| Parameter | Value | Receptor Target | Reference Ligand (for comparison) |

|---|---|---|---|

| Dissociation Constant (KD) | 5.73 nM | Delta-Opioid Receptor (rat brain) | [3H]DPDPE (lower affinity) |

| Inhibitory Constant (Ki) | 2.81 nM | Delta-Opioid Receptor (human) | N/A |

| Selectivity vs. µ-Opioid Receptor | High (Ki for µ sites = 422 nM) | Delta vs. Mu | DSLET (another delta-selective peptide) |

Insights into Opioid Receptor Heterogeneity and Signaling Bias

The concept of opioid receptor heterogeneity posits that receptor subtypes (e.g., delta-1 and delta-2) and receptor heteromers (e.g., mu-delta receptor complexes) exist, each with distinct pharmacological and functional profiles. While the molecular basis for these subtypes is still debated, highly selective ligands are crucial for their characterization. The high selectivity of DSTBULET for DORs makes it an ideal candidate for studies aiming to differentiate between putative DOR subtypes or to investigate the function of DORs within heterodimeric complexes.

Furthermore, the paradigm of "signaling bias" or "functional selectivity" has revolutionized G protein-coupled receptor (GPCR) pharmacology. This concept describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another (e.g., G protein-dependent signaling vs. β-arrestin recruitment). Biased agonists hold therapeutic promise for developing drugs with fewer side effects.

While specific studies detailing DSTBULET's signaling bias profile are not extensively documented in publicly available literature, its nature as a peptide agonist provides a valuable reference point. Endogenous opioid peptides are often considered "unbiased" or "balanced" agonists. As a synthetic analog, characterizing DSTBULET’s profile in G protein activation versus β-arrestin recruitment assays would provide critical insights. Such a study would help determine if the chemical modifications that confer its high affinity and selectivity also induce a signaling bias, thereby informing the rational design of new biased ligands. The development of novel assays to simultaneously measure recruitment of different β-arrestin isoforms will further aid in characterizing the nuanced signaling profiles of ligands like DSTBULET.

Development of Next-Generation Opioid Receptor Probes for Basic Science Research

The success of [3H]DSTBULET as a radioactively labeled probe highlights the essential characteristics required for a high-quality research tool: high affinity, high selectivity, and low non-specific binding. These features ensure that the observed signal accurately reflects the target receptor population. The development of DSTBULET served as a benchmark, demonstrating that linear enkephalin analogs could be engineered to achieve superior properties compared to some earlier cyclic analogs.

The principles learned from the structure-activity relationship (SAR) of DSTBULET and related peptides inform the ongoing development of next-generation probes. Future research tools are being designed with additional functionalities, such as:

Fluorescent Probes: Conjugating fluorophores to selective peptide scaffolds allows for real-time visualization of receptor trafficking and localization in living cells.

Photo-affinity Labels: Incorporating photo-reactive groups enables the covalent labeling of receptors, facilitating studies on receptor structure and protein-protein interactions.

Biased Agonist Probes: The ultimate goal is to develop probes that are not only selective for a receptor type (e.g., DOR) but also for a specific signaling pathway (e.g., G protein activation). Such tools would be invaluable for dissecting the physiological consequences of biased signaling in complex neural circuits.

The structural modifications in DSTBULET—specifically the D-Ser(O-tert-butyl) at position 2 and the Thr at position 6—provide a blueprint for creating metabolically stable and highly selective peptide backbones upon which these next-generation probes can be built.

Unexplored Areas in the Structure-Function Relationship of Opioid Peptides

Despite decades of research, significant questions remain regarding how the structure of an opioid peptide dictates its interaction with its receptor and the subsequent functional outcome. The "message-address" model suggests that different parts of a peptide ligand are responsible for activation ("message") and selectivity ("address"). DSTBULET, as a highly selective DOR agonist, is a powerful tool to explore this model further.

Unexplored areas where DSTBULET and its analogs could provide valuable insights include:

Role of the C-Terminus: The C-terminal Thr6 residue is a key modification in DSTBULET. Systematically altering this position could reveal its precise role in conferring delta-selectivity and agonist efficacy.

Conformational Dynamics: Understanding how the bulky O-tert-butyl group on Ser2 influences the peptide's conformational flexibility and its bound-state conformation within the DOR binding pocket is crucial. This knowledge is essential for the computational design of novel ligands.

Receptor Activation Mechanisms: High-resolution structural studies, such as cryo-electron microscopy, of DOR in complex with DSTBULET could reveal the specific molecular interactions that stabilize the active state of the receptor, providing a detailed snapshot of the activation mechanism initiated by a linear peptide agonist.

From Peptides to Peptidomimetics: The structural features of DSTBULET that ensure high affinity and selectivity can be incorporated into non-peptide scaffolds to create peptidomimetics. These smaller molecules may offer improved pharmacokinetic properties, such as better blood-brain barrier penetration, making them more viable as therapeutic candidates.

The continued study of DSTBULET and the rational design of new analogs based on its structure will undoubtedly continue to unravel the complex structure-function relationships of opioid peptides, guiding future discoveries in opioid receptor biology and pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.